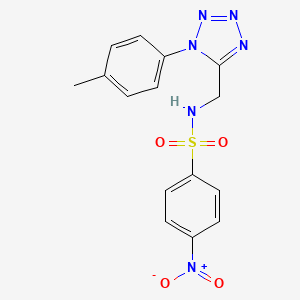

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O4S/c1-11-2-4-12(5-3-11)20-15(17-18-19-20)10-16-26(24,25)14-8-6-13(7-9-14)21(22)23/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMQPSOTAKLDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, a compound featuring both a nitro group and a tetrazole moiety, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent studies.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from nitriles and azides via [3+2]-cycloaddition reactions. Recent advancements have employed microwave-assisted methods to enhance yield and purity, achieving up to 99% in some cases using heterogeneous catalysts like scandium triflate . The compound is characterized using spectroscopic techniques such as IR and NMR, confirming the successful incorporation of the tetrazole and sulfonamide groups .

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. For instance, nitro derivatives like metronidazole have been shown to exert significant antibacterial effects through this mechanism . In vitro studies indicate that compounds similar to this compound exhibit antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory potential of nitro-substituted compounds is notable. Research indicates that these compounds can inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammation pathways. Inhibitors of iNOS have shown promise in reducing chronic inflammation associated with metabolic disorders . The compound under study may also demonstrate similar properties, contributing to its therapeutic profile.

Cytotoxicity and Cancer Research

Studies have suggested that tetrazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. The presence of the nitro group may enhance these effects by promoting oxidative stress within cells. Preliminary results indicate that derivatives of this compound may inhibit the growth of specific cancer cell lines, warranting further investigation into their mechanisms of action .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that a series of nitro-substituted tetrazoles exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against M. tuberculosis, suggesting potential as new antitubercular agents .

- Anti-inflammatory Mechanism : Another investigation showed that certain nitrobenzamides could effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating a multi-target approach in managing inflammation .

Data Summary

科学研究应用

Anticancer Applications

Hypoxia-Activated Prodrugs

Recent studies have highlighted the potential of nitroaromatic compounds, including derivatives like 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, as hypoxia-activated prodrugs. These compounds can selectively release cytotoxic agents under low oxygen conditions typical of tumor microenvironments. Research indicates that such compounds can enhance the efficacy of chemotherapeutic agents while minimizing systemic toxicity .

Mechanism of Action

The anticancer activity is attributed to the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can induce DNA damage or apoptosis in cancer cells. For instance, studies have shown that similar nitroaromatic compounds exhibit significant antiproliferative effects on pulmonary arterial smooth muscle cells and endothelial cells at low concentrations (IC50 = 0.40 μM) due to their selective activation in hypoxic environments .

Imaging Applications

Fluorescent Probes for Tumor Imaging

The compound has been explored as a fluorescent probe for imaging hypoxic tumors. The design utilizes the nitro group to quench fluorescence, which is restored upon reduction by nitroreductases present in hypoxic tissues. This property enables the selective visualization of tumor regions that are hypoxic, aiding in both diagnosis and treatment planning .

Case Study: In Vivo Imaging

In studies involving model organisms like C. elegans, derivatives of this compound demonstrated non-toxic effects and good cell permeability, making them suitable for in vivo imaging applications. The fluorescence intensity increased significantly upon activation, providing a reliable method for detecting hypoxic conditions within biological systems .

Antibacterial Activity

Antimicrobial Properties

Tetrazole derivatives have been noted for their antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains. For example, certain tetrazole derivatives exhibited significant inhibitory effects against Bacillus cereus and Escherichia coli .

Mechanism of Action

The antibacterial mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential enzymatic pathways within bacterial cells. The presence of electron-withdrawing groups like nitro enhances the reactivity and potency of these compounds against microbial targets .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing vs.

- Tetrazole Substitution : The p-tolyl group on the tetrazole ring improves lipophilicity compared to unsubstituted tetrazole (as in 4-chloro-N-(1H-tetrazol-5-yl)benzenesulfonamide), which may influence membrane permeability and bioavailability .

Spectroscopic and Computational Comparisons

Table 2: Spectroscopic and DFT Data

Key Observations :

- IR Spectroscopy : The symmetric and asymmetric SO₂ stretching frequencies (~1360/1150 cm⁻¹) are consistent across sulfonamide derivatives, confirming the integrity of the sulfonamide moiety .

- NMR Shifts : The para-nitro group in the target compound deshields aromatic protons (δ ~8.2 ppm) more significantly than chloro substituents (δ ~8.0 ppm) .

Key Observations :

- Enzyme Inhibition : Chloro-substituted analogues exhibit α-glucosidase inhibition, suggesting that electron-withdrawing groups enhance interactions with enzymatic active sites. The target compound’s nitro group may offer similar or improved activity, though experimental data are lacking .

- Antimicrobial Activity : Substitution on the tetrazole ring (e.g., 2-chlorophenyl) correlates with enhanced antimicrobial effects, possibly due to increased hydrophobicity .

常见问题

Q. Q1. What are the established synthetic routes for 4-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves a multi-step approach:

Tetrazole Formation : React p-tolylamine with sodium azide and trimethylsilyl chloride under reflux to form 1-(p-tolyl)-1H-tetrazole .

Methylation : Introduce the methyl group via nucleophilic substitution using chloromethyl benzenesulfonamide precursors in the presence of a base (e.g., K₂CO₃) .

Nitration : Add the nitro group to the benzenesulfonamide ring using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Monitor intermediates via TLC and HPLC to ensure purity before proceeding .

- Employ continuous flow reactors for nitration to improve safety and yield .

Structural Confirmation and Crystallography

Q. Q2. How can researchers resolve ambiguities in the molecular structure of this compound using crystallographic methods?

Methodological Answer :

Single-Crystal X-Ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation in solvents like ethanol/water mixtures. Use SHELX software (e.g., SHELXL) for structure refinement, leveraging its robust algorithms for handling heavy atoms (e.g., sulfur) and nitro group disorder .

Validation : Cross-validate bond lengths and angles with density functional theory (DFT) calculations to confirm geometric accuracy .

Twinning Analysis : If crystals are twinned (common in tetrazole derivatives), use SHELXD to deconvolute overlapping reflections .

Biological Activity Profiling

Q. Q3. What experimental approaches are recommended to evaluate this compound’s potential as an enzyme inhibitor?

Methodological Answer :

Target Selection : Prioritize enzymes with known sulfonamide/tetrazole interactions (e.g., carbonic anhydrase, DPP-IV) based on structural analogs like valsartan and LAF237 .

In Vitro Assays :

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., fluorescein isothiocyanate labeling for DPP-IV activity) .

- IC₅₀ Determination : Perform dose-response curves with purified enzymes, using positive controls (e.g., acetazolamide for carbonic anhydrase) .

Molecular Docking : Model interactions using AutoDock Vina or Schrödinger Suite, focusing on the tetrazole’s ability to mimic carboxylate groups in active sites .

Advanced Mechanistic Studies

Q. Q4. How can contradictory data on this compound’s antimicrobial activity across studies be systematically addressed?

Methodological Answer :

Standardized Protocols :

- Use CLSI/MIC guidelines for bacterial strains (e.g., E. coli ATCC 25922) to ensure reproducibility .

- Include controls for solvent effects (e.g., DMSO ≤1% v/v).

Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide) to isolate contributions of the nitro and p-tolyl groups .

Resistance Profiling : Test against efflux pump-deficient strains (e.g., E. coli ΔacrB) to rule out pump-mediated resistance .

Analytical Chemistry Challenges

Q. Q5. What strategies are effective in resolving overlapping peaks in the NMR spectra of this compound?

Methodological Answer :

High-Field NMR : Use 700+ MHz instruments to enhance resolution of aromatic protons near the nitro and sulfonamide groups .

2D Techniques :

- HSQC : Correlate ¹H-¹³C signals to assign crowded regions.

- NOESY : Identify spatial proximity between tetrazole methyl and aromatic protons .

Isotopic Labeling : Synthesize ¹⁵N-labeled tetrazole to simplify nitrogen-associated signals .

Computational and Experimental Synergy

Q. Q6. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer :

ADMET Prediction : Use tools like SwissADME or ADMETLab to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Solubility Enhancement :

- Modify the nitro group’s position (meta vs. para) using DFT-based solvation energy calculations .

- Test co-crystallization with cyclodextrins to improve aqueous solubility experimentally .

Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to validate in silico predictions of oxidative degradation .

Contradictory Crystallographic Data

Q. Q7. How should researchers address discrepancies in reported crystal packing motifs for similar tetrazole-sulfonamide hybrids?

Methodological Answer :

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) to identify dominant packing forces .

Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion’s impact on reported motifs .

Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for tetrazole-sulfonamides to identify trends .

Scaling-Up Synthesis

Q. Q8. What are the critical considerations for transitioning from milligram-to-gram scale synthesis of this compound?

Methodological Answer :

Reactor Design : Switch from batch to flow chemistry for nitration to mitigate exothermic risks .

Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .

Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。